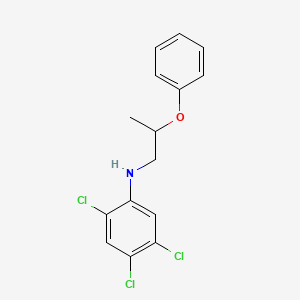

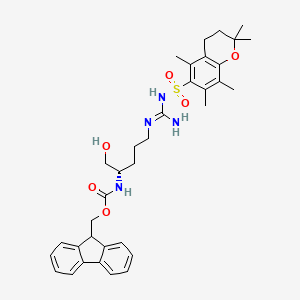

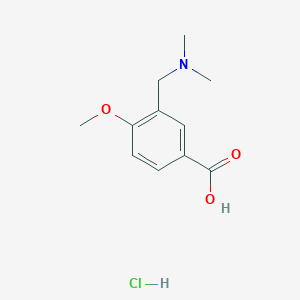

![molecular formula C14H14BrN3O3S B1532538 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide CAS No. 1005785-49-8](/img/structure/B1532538.png)

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide

概要

説明

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide, commonly referred to as BMPS, is a small molecule that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a structural analog of the natural product, pyridoxine, and has been found to possess unique biochemical and physiological effects.

科学的研究の応用

Synthesis and Antimicrobial Activity

- Compounds related to 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide have been synthesized and tested for their antimicrobial activities. A study investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity, notably compounds 12a and 14a, which exhibited high activity towards most strains tested. Computational calculations further provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).

Quantum Calculations

- The study also conducted quantum calculations for compounds exhibiting significant antimicrobial activity to understand their reactivity and stability. The computational analysis, including HOMO–LUMO energy gap and Mulliken atomic charges, correlated well with the experimental findings, offering insights into the electronic properties that might contribute to the biological activity of these molecules.

Enzyme Inhibition

- Another research area involves the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. Synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity, which suggests potential applications in treating diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide is not available, related compounds have provided some safety information. For instance, 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

特性

IUPAC Name |

2-[5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBSRGMLXOMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

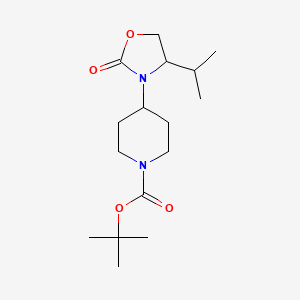

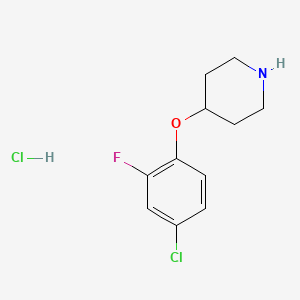

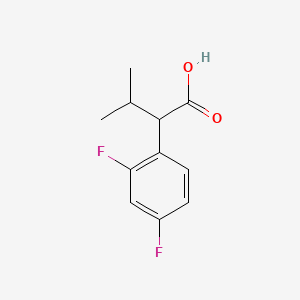

![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)